molecular formula C21H17N3O7S B11477944 methyl 5-[6-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

methyl 5-[6-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11477944
M. Wt: 455.4 g/mol
InChI Key: GOJVDSNUPDDGDP-UHFFFAOYSA-N
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Description

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyrrolopyrimidine core, and a thiophene carboxylate group.

Preparation Methods

The synthesis of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzodioxole and pyrrolopyrimidine intermediates. The synthetic route often includes:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This disruption of microtubule dynamics causes mitotic blockade and induces apoptosis in cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar compounds to METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE include:

These compounds share structural similarities, such as the benzodioxole moiety, but differ in their core structures and functional groups

Properties

Molecular Formula

C21H17N3O7S

Molecular Weight

455.4 g/mol

IUPAC Name

methyl 5-[6-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H17N3O7S/c1-8-12(20(27)29-3)16(25)17(32-8)13-14-18(24(2)21(28)23-19(14)26)22-15(13)9-4-5-10-11(6-9)31-7-30-10/h4-6,22,25H,7H2,1-3H3,(H,23,26,28)

InChI Key

GOJVDSNUPDDGDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC5=C(C=C4)OCO5)O)C(=O)OC

Origin of Product

United States

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